molecular formula C13H16N2O2 B1320963 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-58-6

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B1320963
CAS RN: 77211-58-6
M. Wt: 232.28 g/mol
InChI Key: ZBIRMOGNCYIDGT-UHFFFAOYSA-N
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Patent
US04255432

Procedure details

A mixture of 3.4 g 3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 50 ml ethanol and 0.4 g, 10% palladium on carbon is hydrogenated at room temperature and 60 psi for 6 hours. Filtration and removal of solvent affords 2.45 g 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, a pasty solid; m/e=232 (M+).
Name
3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:11][C:10]3([CH2:16][CH2:15][N:14](C(OCC4C=CC=CC=4)=O)[CH2:13][CH2:12]3)[O:9][C:8]2=[O:27])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Pd].C(O)C>[C:1]1([N:7]2[CH2:11][C:10]3([CH2:12][CH2:13][NH:14][CH2:15][CH2:16]3)[O:9][C:8]2=[O:27])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
3.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(OC2(C1)CCN(CC2)C(=O)OCC2=CC=CC=C2)=O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(OC2(C1)CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 113.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.